molecular formula C15H18N2O3 B7581984 4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide

4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide

Cat. No. B7581984
M. Wt: 274.31 g/mol
InChI Key: KIQFFHIRWFQCDX-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as EHop-016, and it has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide involves the inhibition of Rac1 activity. Rac1 is a protein that regulates cytoskeletal dynamics and is involved in cell migration and invasion. Inhibition of Rac1 activity leads to a decrease in cancer cell migration and invasion, making it a potential therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, 4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide has also been studied for its effects on other physiological processes. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic target for cardiovascular diseases. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide in lab experiments is its specificity for Rac1 inhibition. This specificity allows for more targeted and precise experiments. One limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide. One direction is to further study its potential applications in cancer treatment, particularly in combination with other cancer therapies. Another direction is to study its potential applications in cardiovascular and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide has been described in the literature. The synthesis involves the reaction of 4-bromobenzaldehyde with 3-ethyl-3-hydroxyazetidin-1-ylacetic acid in the presence of a base. The resulting intermediate is then reacted with ethyl acetoacetate to yield the final product.

Scientific Research Applications

4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of the protein Rac1, which is involved in cancer cell migration and invasion. This inhibition leads to a decrease in cancer cell migration and invasion, making it a potential therapeutic target for cancer treatment.

properties

IUPAC Name

4-[(E)-3-(3-ethyl-3-hydroxyazetidin-1-yl)-3-oxoprop-1-enyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-15(20)9-17(10-15)13(18)8-5-11-3-6-12(7-4-11)14(16)19/h3-8,20H,2,9-10H2,1H3,(H2,16,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQFFHIRWFQCDX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)C=CC2=CC=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.